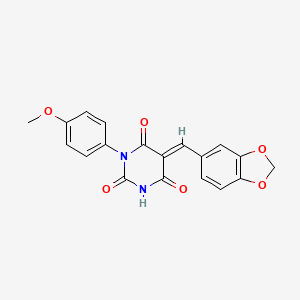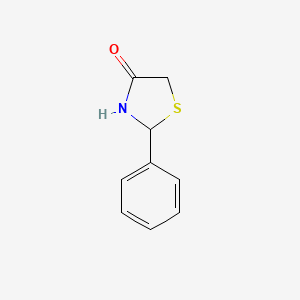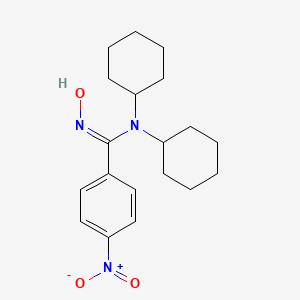![molecular formula C23H14Cl2N4O5 B3839440 2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol](/img/structure/B3839440.png)
2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol
Overview
Description
2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol is a complex organic compound characterized by its unique structure, which includes dichloro, dinitro, and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-nitrophenol: Shares similar structural features but lacks the dinitronaphthalenyl group.
2,4-Dichloro-6-nitroaniline: Similar in structure but contains an aniline group instead of a phenol group.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains dichloro groups but has a quinazoline core instead of a phenol core.
Uniqueness
The uniqueness of 2,4-Dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol lies in its combination of dichloro, dinitro, and phenol functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dichloro-6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N4O5/c24-14-9-13(23(30)19(25)10-14)12-26-15-5-7-16(8-6-15)27-22-18-4-2-1-3-17(18)20(28(31)32)11-21(22)29(33)34/h1-12,27,30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMCJYLVJRFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B3839367.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B3839372.png)
![2-Butanoyl-3-methoxybenzo[b]phenalen-7-one](/img/structure/B3839378.png)

![(E)-3-(5-bromofuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3839389.png)




![3,5-DINITRO-N'-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3839426.png)
![4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine;dihydrobromide](/img/structure/B3839430.png)
![N-[(Z)-3-(3-hydroxyanilino)-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3839441.png)
![(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B3839445.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B3839449.png)
